molecular formula C19H14N2O2 B14062611 (e)-3-(2,3-Di(pyridin-3-yl)phenyl)acrylic acid

(e)-3-(2,3-Di(pyridin-3-yl)phenyl)acrylic acid

Cat. No.: B14062611
M. Wt: 302.3 g/mol
InChI Key: AWWMPJIQOMPZMI-UHFFFAOYSA-N
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Description

(E)-3-(2,3-Di(pyridin-3-yl)phenyl)acrylic acid is an organic compound characterized by the presence of two pyridine rings attached to a phenyl group, which is further connected to an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(2,3-Di(pyridin-3-yl)phenyl)acrylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,3-dibromopyridine and phenylacetic acid.

    Formation of Intermediate: The intermediate compound is formed through a Suzuki-Miyaura cross-coupling reaction between 2,3-dibromopyridine and phenylboronic acid in the presence of a palladium catalyst.

    Acrylic Acid Formation: The intermediate is then subjected to a Heck reaction with acrylic acid to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine rings, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the acrylic acid moiety, converting it to the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.

Major Products:

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

(E)-3-(2,3-Di(pyridin-3-yl)phenyl)acrylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of (E)-3-(2,3-Di(pyridin-3-yl)phenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • (E)-3-(2,3-Di(pyridin-2-yl)phenyl)acrylic acid
  • (E)-3-(2,3-Di(pyridin-4-yl)phenyl)acrylic acid
  • (E)-3-(2,3-Di(pyridin-3-yl)phenyl)propanoic acid

Comparison:

  • Structural Differences: The position of the pyridine rings and the nature of the acrylic acid moiety can vary among similar compounds.
  • Unique Properties: (E)-3-(2,3-Di(pyridin-3-yl)phenyl)acrylic acid is unique due to its specific arrangement of pyridine rings, which can influence its reactivity and interactions with biological targets.
  • Applications: While similar compounds may share some applications, the unique structure of this compound can lead to distinct properties and uses in research and industry.

Properties

Molecular Formula

C19H14N2O2

Molecular Weight

302.3 g/mol

IUPAC Name

3-(2,3-dipyridin-3-ylphenyl)prop-2-enoic acid

InChI

InChI=1S/C19H14N2O2/c22-18(23)9-8-14-4-1-7-17(15-5-2-10-20-12-15)19(14)16-6-3-11-21-13-16/h1-13H,(H,22,23)

InChI Key

AWWMPJIQOMPZMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C2=CN=CC=C2)C3=CN=CC=C3)C=CC(=O)O

Origin of Product

United States

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